(Z)-4-morpholin-4-yl-4-oxobut-2-enoic acid chemical structure
(Z)-4-morpholin-4-yl-4-oxobut-2-enoic acid chemical structure
An In-Depth Technical Guide to (Z)-4-morpholin-4-yl-4-oxobut-2-enoic Acid: Structure, Synthesis, and Applications
Introduction
(Z)-4-morpholin-4-yl-4-oxobut-2-enoic acid, a notable member of the maleamic acid family, stands as a molecule of significant interest in synthetic and medicinal chemistry. Its structure uniquely combines a reactive carboxylic acid, a morpholine amide, and a cis-configured carbon-carbon double bond. This arrangement provides a versatile scaffold for chemical modification and a potential pharmacophore for biological activity. This guide offers a comprehensive technical overview of its chemical structure, stereochemistry, a detailed synthesis protocol grounded in established chemical principles, and an exploration of its potential applications for researchers in drug development and materials science.
Molecular Structure and Physicochemical Properties
The defining characteristic of this molecule is its stereochemistry. The "(Z)-" prefix denotes that the higher-priority substituents on the double bond—the carboxylic acid and the morpholino-amide group—are on the same side of the double bond. This cis configuration is a direct result of its synthesis from maleic anhydride, where the cyclic precursor locks the geometry.
Core Structural Details
The molecule is an N-substituted maleamic acid. The reaction of maleic anhydride with amines, such as morpholine, proceeds via a nucleophilic acyl substitution where the amine attacks one of the carbonyl carbons, leading to the opening of the anhydride ring.[1][2][3] This process is highly efficient and typically preserves the original cis-geometry of the double bond from the maleic anhydride precursor.[4]
Physicochemical Data Summary
Quantitative data for this specific molecule is sparse in publicly available literature; however, its properties can be reliably inferred from its structure and data on similar compounds.
| Property | Value / Description | Source / Reference |
| IUPAC Name | (2Z)-4-morpholin-4-yl-4-oxobut-2-enoic acid | IUPAC Nomenclature |
| CAS Number | 52736-33-1 | [5] |
| Molecular Formula | C₈H₁₁NO₄ | [5] |
| Molecular Weight | 185.179 g/mol | [5] |
| Appearance | Expected to be a white or off-white crystalline solid. | General property of maleamic acids |
| Solubility | Likely soluble in polar organic solvents (e.g., DMF, DMSO, methanol) and aqueous base. Poorly soluble in nonpolar solvents. | Inferred from structure |
| Stereoisomer | The corresponding (E)-isomer is (E)-4-morpholin-4-yl-4-oxobut-2-enoic acid (CAS: 167113-72-6).[6] | [6] |
Synthesis Methodology: A Validating Protocol
The synthesis of (Z)-4-morpholin-4-yl-4-oxobut-2-enoic acid is a straightforward and high-yielding process based on the nucleophilic ring-opening of maleic anhydride. The following protocol is designed to be self-validating, with clear steps and rationales for each choice.
Synthesis Workflow Overview
Caption: High-level workflow for the synthesis of (Z)-4-morpholin-4-yl-4-oxobut-2-enoic acid.
Detailed Experimental Protocol
Objective: To synthesize (Z)-4-morpholin-4-yl-4-oxobut-2-enoic acid in high yield and purity.
Materials:
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Maleic Anhydride (98.06 g/mol )
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Morpholine (87.12 g/mol )
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Anhydrous Tetrahydrofuran (THF) or Diethyl Ether
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Ice bath
-
Magnetic stirrer and stir bar
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Round-bottom flask
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Addition funnel
-
Büchner funnel and filter paper
Procedure:
-
Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g (0.102 mol) of maleic anhydride in 100 mL of anhydrous THF.
-
Rationale: Maleic anhydride is readily soluble in many organic solvents. Using an anhydrous aprotic solvent like THF prevents premature hydrolysis of the anhydride to maleic acid and helps maintain the desired reaction pathway.[1]
-
-
Cooling: Place the flask in an ice bath and stir the solution until the temperature equilibrates to 0-5 °C.
-
Rationale: The reaction between an amine and an anhydride is exothermic. Cooling the solution allows for controlled addition of the nucleophile (morpholine), preventing potential side reactions and ensuring safety.
-
-
Nucleophilic Addition: Add 8.89 g (9.0 mL, 0.102 mol) of morpholine dropwise to the stirred maleic anhydride solution over a period of 20-30 minutes using an addition funnel. Maintain the temperature below 10 °C during the addition.
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Rationale: A slow, dropwise addition is critical for managing the reaction exotherm. Using a 1:1 molar ratio ensures complete conversion of the starting materials. The amine nitrogen acts as a nucleophile, attacking a carbonyl carbon of the anhydride.[3]
-
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2-4 hours. A white precipitate will typically form as the product is generated.
-
Rationale: Allowing the reaction to proceed at room temperature ensures it goes to completion. The product, a carboxylic acid, is often less soluble in the reaction solvent than the starting materials, leading to its precipitation.
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-
Isolation: Collect the white solid product by vacuum filtration using a Büchner funnel.
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Purification: Wash the collected solid with two 20 mL portions of cold THF or diethyl ether to remove any unreacted starting materials.
-
Rationale: Washing with a cold solvent in which the product has low solubility effectively removes impurities without significant loss of the desired compound.
-
-
Drying: Dry the purified solid under vacuum at 40-50 °C for several hours to yield the final product, (Z)-4-morpholin-4-yl-4-oxobut-2-enoic acid.
Structural Characterization
The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:
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¹H NMR: Expect characteristic peaks for the morpholine protons (typically two multiplets around 3.6 ppm), and two vinyl protons on the cis-double bond (two doublets with a coupling constant J of ~5-8 Hz, expected between 6.0-6.5 ppm). The acidic proton of the carboxyl group will appear as a broad singlet at a downfield chemical shift (>10 ppm).
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IR Spectroscopy: Look for a broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), a C=O stretch from the carboxylic acid (~1700-1720 cm⁻¹), and a C=O stretch from the amide (the morpholide, ~1620-1650 cm⁻¹).
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Mass Spectrometry: The molecular ion peak [M+H]⁺ should be observed at m/z 186.0761.
Applications and Future Directions
While specific, large-scale applications for (Z)-4-morpholin-4-yl-4-oxobut-2-enoic acid are not extensively documented, its chemical structure suggests several high-potential uses in research and development.
Role in Drug Discovery and Medicinal Chemistry
The morpholine moiety is a privileged structure in medicinal chemistry, known for improving the pharmacokinetic properties (e.g., solubility, metabolic stability) of drug candidates.[7][8] The butenoic acid backbone, on the other hand, is found in various biologically active molecules. Derivatives of 4-oxo-but-2-enoic acid have been investigated as potent enzyme inhibitors and for their antioxidant properties.[9][10]
Caption: Key reactive sites on the molecule for creating diverse chemical libraries.
This compound serves as an excellent starting material for generating libraries of novel compounds. The carboxylic acid can be converted to esters or amides, and the double bond can undergo various addition reactions, allowing for systematic structure-activity relationship (SAR) studies.
Application as a pH-Sensitive Linker
Maleamic acids are known to be weakly acid-sensitive linkers.[11] The amide bond in these structures can be cleaved under mildly acidic conditions via an intramolecular cyclization mechanism, releasing the parent amine (morpholine). This property makes the molecule a candidate for use in "smart" drug delivery systems, where a therapeutic agent could be attached to the morpholine nitrogen and released in the acidic microenvironment of a tumor or endosome.
Conclusion
(Z)-4-morpholin-4-yl-4-oxobut-2-enoic acid is a readily accessible and chemically versatile molecule. Its synthesis is straightforward, relying on the robust and stereoretentive reaction between maleic anhydride and morpholine. While its direct biological applications are still an area for exploration, its structure positions it as a valuable building block for medicinal chemistry and a potential component for advanced drug delivery systems. The protocols and insights provided in this guide offer a solid foundation for researchers to synthesize, characterize, and explore the full potential of this intriguing compound.
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